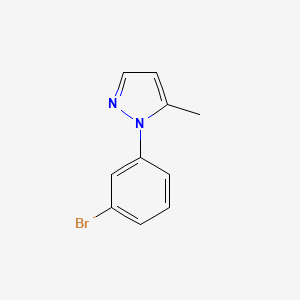

1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Description

The exact mass of the compound 1-(3-Bromophenyl)-5-methyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Bromophenyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKRUOCNOJWGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260787-69-6 | |

| Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

[1][2][3]

Executive Summary

1-(3-Bromophenyl)-5-methyl-1H-pyrazole is a specialized heterocyclic building block widely utilized in the synthesis of p38 MAP kinase inhibitors and agrochemicals. Its structural value lies in the 3-bromo handle on the phenyl ring—which facilitates downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions—and the 5-methyl group on the pyrazole core, which often imparts critical steric constraints in protein-ligand binding pockets.

This guide addresses the common challenge of regioisomerism (distinguishing the 5-methyl from the 3-methyl isomer) and provides verified identification data and synthesis protocols.

Chemical Identity & Registry

Precise identification is critical due to the prevalence of the regioisomer 1-(3-bromophenyl)-3-methyl-1H-pyrazole.

| Parameter | Technical Detail |

| Chemical Name | 1-(3-Bromophenyl)-5-methyl-1H-pyrazole |

| CAS Registry Number | 1260787-69-6 |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| SMILES | CC1=CC=NN1C2=CC(=CC=C2)Br |

| InChIKey | SOKRUOCNOJWGDW-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂, Ethyl Acetate |

Regioselective Synthesis

The synthesis of 1-aryl-5-methylpyrazoles is frequently complicated by the formation of the thermodynamically stable 3-methyl isomer. To exclusively generate the 5-methyl isomer, the condensation reaction must be directed using specific 1,3-dielectrophiles.

Core Methodology

The most reliable route involves the cyclocondensation of 3-bromophenylhydrazine with 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal).

-

Reaction Logic: The hydrazine terminal nitrogen (

) is the most nucleophilic site and attacks the most electrophilic carbonyl (the ketone at C2) first. This establishes the position of the methyl group relative to the nitrogen bridge. -

Conditions: Acid-catalyzed cyclization (HCl or AcOH) in ethanol promotes the closure of the ring at the acetal carbon, securing the 5-methyl regiochemistry.

Step-by-Step Protocol

-

Reagents:

-

3-Bromophenylhydrazine hydrochloride (1.0 equiv)

-

4,4-Dimethoxy-2-butanone (1.1 equiv)

-

Ethanol (Solvent, 10 mL/g)

-

Conc. HCl (Catalytic, 0.1 equiv)

-

-

Procedure:

-

Dissolve 3-bromophenylhydrazine HCl in ethanol.

-

Add 4,4-dimethoxy-2-butanone dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to room temperature. Concentrate under reduced pressure. Neutralize with saturated

and extract with ethyl acetate. -

Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

-

Reaction Pathway Visualization

Figure 1: Reaction pathway highlighting the nucleophilic attack sequence required to enforce 5-methyl regioselectivity.

Analytical Characterization

To validate the identity of the synthesized compound, researchers must distinguish it from the 3-methyl isomer using NMR spectroscopy.

¹H NMR Diagnostic Signals (CDCl₃, 400 MHz)

-

Pyrazole C4-H: A singlet or doublet typically around δ 6.2 – 6.3 ppm .

-

Methyl Group:

-

5-Methyl Isomer: The methyl group is deshielded by the adjacent N-aryl ring current and steric environment, typically appearing at δ 2.30 – 2.40 ppm .

-

Contrast (3-Methyl Isomer): The methyl group is further from the aryl ring, often appearing slightly upfield.

-

-

NOESY/ROESY: A critical NOE correlation should be observed between the Methyl protons and the Ortho-protons of the 3-bromophenyl ring. This correlation is absent in the 3-methyl isomer.

Mass Spectrometry

-

ESI-MS (M+H): m/z 237.0 / 239.0 (Characteristic 1:1 isotopic pattern for Bromine).

Applications in Drug Discovery

This compound serves as a "scaffold" intermediate. The bromine atom acts as a functional handle for diversity-oriented synthesis.

| Application Area | Mechanism / Utility |

| p38 MAPK Inhibitors | The 1-aryl-5-methylpyrazole core mimics the ATP-binding interaction in p38 kinases. The 3-bromo group is replaced via Suzuki coupling to introduce solubility-enhancing groups (e.g., pyridines, morpholines). |

| Agrochemicals | Used as a precursor for SDHI (Succinate Dehydrogenase Inhibitor) fungicides. |

| Cross-Coupling | Suzuki-Miyaura: Coupling with aryl boronic acids.Buchwald-Hartwig: Amination to form N-aryl derivatives. |

Logical Workflow for Derivatization

Figure 2: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry optimization.

References

-

ChemicalBook. 1-(3-Bromophenyl)-5-methyl-1H-pyrazole Basic Information. Retrieved from .

-

PubChemLite. 1-(3-bromophenyl)-5-methyl-1h-pyrazole Structure and CID. Retrieved from .

- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for regioselective synthesis methods).

-

BLD Pharm. Product Catalog: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS 1260787-69-6).[1][2][3] Retrieved from .

A Technical Guide to the Synthesis, Differentiation, and Significance of 1-(3-bromophenyl)-5-methyl-1H-pyrazole and its 3-methyl Regioisomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often presents the critical challenge of regioselectivity, leading to the formation of isomers with distinct physicochemical and pharmacological profiles.[3][4] This guide provides an in-depth analysis of the structural, synthetic, and analytical differences between two closely related regioisomers: 1-(3-bromophenyl)-5-methyl-1H-pyrazole and 1-(3-bromophenyl)-3-methyl-1H-pyrazole . We will explore the mechanistic underpinnings of their formation via the Knorr pyrazole synthesis, detail definitive analytical techniques for their unambiguous differentiation, and discuss the profound implications of this isomerism on structure-activity relationships (SAR) in drug discovery.

Introduction: The Challenge of Pyrazole Regioisomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors make them ideal pharmacophores.[2] Consequently, pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.[1][5][6][7]

The most common and versatile method for pyrazole synthesis is the Knorr reaction, a condensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9][10] However, when an unsymmetrical 1,3-dicarbonyl (like acetylacetone) reacts with a substituted hydrazine (like (3-bromophenyl)hydrazine), the reaction can proceed via two different pathways, yielding a mixture of regioisomers. The seemingly minor difference of a methyl group's position—at C3 versus C5 on the pyrazole ring—can lead to vastly different biological activities and pharmacokinetic properties, making strict regiocontrol and accurate characterization paramount.[4][11]

This guide uses the 1-(3-bromophenyl)-3/5-methylpyrazole isomer pair as a practical case study to illuminate this fundamental challenge in heterocyclic chemistry.

Structural and Physicochemical Disparities

The foundational difference between the two isomers lies in the connectivity of the atoms, as dictated by IUPAC nomenclature:

-

Isomer 1: 1-(3-bromophenyl)-5-methyl-1H-pyrazole

-

Isomer 2: 1-(3-bromophenyl)-3-methyl-1H-pyrazole

| Property | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | 1-(3-bromophenyl)-3-methyl-1H-pyrazole | Rationale for Difference |

| Structure |  |  | Positional difference of the methyl group on the pyrazole ring. |

| Molecular Formula | C₁₀H₉BrN₂ | C₁₀H₉BrN₂ | Identical |

| Molecular Weight | 237.10 g/mol | 237.10 g/mol | Identical |

| Predicted LogP | ~3.2 | ~3.2 | Minor differences may exist due to subtle changes in polarity, but are generally very similar. |

| Predicted pKa | ~1.5-2.0 (for protonated N2) | ~1.5-2.0 (for protonated N2) | The electron-withdrawing effect of the bromophenyl group dominates, leading to similar low basicity. |

| Dipole Moment | Different | Different | The vector sum of individual bond dipoles changes with the methyl group's position, affecting crystal packing and solubility. |

Synthesis and Mechanistic Control

The formation of these isomers is best understood through the mechanism of the Knorr Pyrazole Synthesis.

The Knorr Synthesis Pathway

The reaction involves the condensation of (3-bromophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl, such as acetylacetone (2,4-pentanedione). The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The crux of the regioselectivity issue lies in the initial nucleophilic attack. The substituted hydrazine has two non-equivalent nitrogen atoms, but the terminal NH₂ group is significantly more nucleophilic. This NH₂ group can attack either of the two carbonyl carbons of acetylacetone.

-

Pathway A (Attack at C2): If the hydrazine attacks the C2 carbonyl of acetylacetone, subsequent cyclization and dehydration yield the 1,5-disubstituted pyrazole (1-(3-bromophenyl)-5-methyl-1H-pyrazole).

-

Pathway B (Attack at C4): If the hydrazine attacks the C4 carbonyl, the reaction leads to the 1,3-disubstituted pyrazole (1-(3-bromophenyl)-3-methyl-1H-pyrazole).

The outcome is highly dependent on reaction conditions.[3]

Factors Influencing Regioselectivity

Controlling the isomeric ratio is a key synthetic challenge. Several factors can be tuned to favor one pathway over the other:[4]

-

pH Control: Reaction acidity is a critical determinant.

-

Acidic Conditions: Under acidic catalysis, the reaction equilibrium can be shifted. Protonation of the carbonyls can influence the site of attack.

-

Basic Conditions: In basic media, enolate formation from the dicarbonyl can alter the reaction course.

-

-

Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl can direct the attack to the less sterically hindered carbonyl.[4]

-

Electronic Effects: Electron-withdrawing groups (like trifluoromethyl) on the dicarbonyl can make the adjacent carbonyl more electrophilic, directing the initial attack.

-

Solvent Choice: The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically improve regioselectivity in some cases.

Protocol: Synthesis of 1-(3-bromophenyl)-3/5-methylpyrazole

This protocol typically yields a mixture of isomers, which must be separated and characterized.

-

Reaction Setup: To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid.

-

Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude oil, a mixture of regioisomers, is purified using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two products.

Definitive Analytical Characterization

While techniques like TLC and HPLC can separate the isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural assignment.

¹H and ¹³C NMR Spectroscopy

Standard 1D NMR provides initial clues. The chemical shifts of the pyrazole ring proton (C4-H) and the methyl protons will differ slightly between the two isomers. However, these differences can be small and are not always sufficient for definitive assignment without reference standards.

-

¹H NMR: The key signals are the singlet for the pyrazole C4-H and the singlet for the C-methyl group. The electronic environment of the 5-methyl isomer is different from the 3-methyl isomer, leading to distinct chemical shifts.

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are diagnostic. The carbon bearing the methyl group (C3 or C5) will have a characteristic upfield shift compared to the unsubstituted carbon.

The Decisive Tool: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is the most powerful method for distinguishing these regioisomers.[12][13][14] This experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. The strategy relies on the spatial proximity between the protons of the N1-phenyl ring and the substituent at the C5 position.

-

For 1-(3-bromophenyl)-5-methyl-1H-pyrazole: A clear NOE cross-peak will be observed between the protons of the methyl group at C5 and the ortho-protons of the 3-bromophenyl ring.

-

For 1-(3-bromophenyl)-3-methyl-1H-pyrazole: No such NOE will be observed. Instead, an NOE cross-peak will be seen between the pyrazole's C5-H proton and the ortho-protons of the 3-bromophenyl ring.

This single experiment provides an irrefutable assignment of the structure.

Protocol: NOESY Acquisition and Interpretation

-

Sample Preparation: Prepare a moderately concentrated sample (~10-20 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: On a high-field NMR spectrometer (≥400 MHz), acquire a 2D NOESY spectrum using a standard pulse sequence (e.g., noesyesgp on Bruker systems). Use a mixing time appropriate for small molecules (typically 500-800 ms).

-

Processing: Process the 2D data to obtain the final spectrum.

-

Analysis:

-

Identify the diagonal peaks corresponding to the methyl protons and the aromatic protons.

-

For the 5-methyl isomer , locate the off-diagonal cross-peak that correlates the methyl singlet with the signals in the aromatic region.

-

For the 3-methyl isomer , locate the off-diagonal cross-peak that correlates the C5-H singlet with the signals in the aromatic region.

-

Implications for Drug Development and SAR

The precise location of the methyl group can have profound consequences on a molecule's biological activity.

-

Steric Interactions: A methyl group at C5 may act as a "gatekeeper," sterically hindering or facilitating binding to a protein's active site in a way that a C3-methyl group cannot.

-

Hydrophobic Interactions: The position of the methyl group alters the molecule's surface hydrophobicity, which can change its binding affinity and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Metabolic Stability: One isomer may be more susceptible to metabolic enzymes (e.g., Cytochrome P450) than the other, affecting its half-life and potential for drug-drug interactions.

Conclusion

The differentiation of 1-(3-bromophenyl)-5-methyl-1H-pyrazole and its 3-methyl regioisomer encapsulates a central challenge in modern organic and medicinal chemistry. While their synthesis via the Knorr reaction often produces mixtures, a disciplined approach combining controlled reaction conditions and meticulous purification is essential. Ultimately, the unambiguous structural assignment hinges on the application of advanced analytical techniques, with 2D NOESY spectroscopy serving as the final arbiter. For researchers in drug discovery, mastering the synthesis and characterization of such isomers is fundamental to building robust SAR models and advancing new therapeutic agents from the laboratory to the clinic.

References

-

Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 23, 2026, from [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

-

Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. Molecules, 20, 8395-8408. Referenced in DergiPark. [Link]

-

Gomha, S. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Referenced in ResearchGate. [Link]

-

Fadda, A. A., et al. (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 20(7), 12326-12343. [Link]

-

Gürbüz, D., et al. (2016). Synthesis of Some New Pyrazoles. Bitlis Eren University Journal of Science and Technology, 6(1), 1-5. [Link]

-

Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

-

Desai, V. G., et al. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications, 41(14), 2147-2154. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. name-reaction.com [name-reaction.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pureportal.spbu.ru [pureportal.spbu.ru]

- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 1-Aryl-5-Methyl-1H-Pyrazole Derivatives

Structural Dynamics, Synthetic Regiocontrol, and Characterization

Executive Summary

The 1-aryl-5-methyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, underpinning the efficacy of blockbuster COX-2 inhibitors (e.g., Celecoxib) and emerging agrochemicals. However, its development is frequently hampered by a fundamental physicochemical challenge: regioisomerism .

The synthesis of these derivatives often yields a mixture of the desired 1-aryl-5-methyl (sterically hindered, twisted) and the 1-aryl-3-methyl (planar, thermodynamically favored) isomers. This guide provides a technical deep-dive into the physical properties that distinguish these isomers, focusing on the steric-driven torsion that dictates their solubility, crystal packing, and spectroscopic signatures.

Part 1: Structural Architecture & The "Steric Twist"

The defining physical property of 1-aryl-5-methyl-1H-pyrazoles is the non-planarity of the molecule. Unlike their 3-methyl counterparts, the 5-methyl derivatives experience significant steric repulsion between the methyl group at position C5 and the ortho-protons of the N1-aryl ring.

1.1 Torsional Dynamics

-

1-Aryl-3-methyl: The lack of steric bulk at C5 allows the N1-aryl ring to adopt a near-planar conformation with the pyrazole core, maximizing

-conjugation. -

1-Aryl-5-methyl: The C5-methyl group forces the N1-aryl ring to rotate out of the pyrazole plane.

-

Torsion Angle: Typically ranges from 35° to 55° depending on the aryl substituents.

-

Consequence: This "twist" breaks the conjugation between the rings, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption maxima compared to the 3-methyl isomer.

-

1.2 Regioselective Synthesis Workflow

The following diagram illustrates the competitive pathway and the critical decision points for isolating the 5-methyl isomer.

Figure 1: Synthetic divergence in pyrazole cyclization. Kinetic control often favors the 5-methyl isomer, though regioselectivity is highly substrate-dependent.

Part 2: Spectroscopic Fingerprinting[1]

Accurate identification of the 5-methyl isomer is impossible via low-resolution Mass Spectrometry (as isomers are isobaric). Nuclear Magnetic Resonance (NMR) is the primary validation tool.

2.1 The NOE Validation Protocol (Self-Validating System)

The most robust method to distinguish the 5-methyl from the 3-methyl isomer is the Nuclear Overhauser Effect (NOE) .

-

1-Aryl-5-methyl: Irradiation of the C5-methyl protons results in a distinct NOE enhancement of the N1-aryl ortho-protons due to their spatial proximity (typically < 3.0 Å).

-

1-Aryl-3-methyl: The C3-methyl group is too distant from the N1-aryl ring to show any NOE interaction.

2.2 NMR Shift Comparison Table

| Feature | 1-Aryl-5-Methyl (Target) | 1-Aryl-3-Methyl (Impurity) | Mechanistic Reason |

| Methyl Proton ( | Typically 2.10 - 2.35 ppm | Typically 2.30 - 2.50 ppm | Anisotropic shielding from the twisted aryl ring affects the 5-Me group. |

| C4-H Proton ( | 6.00 - 6.30 ppm | 6.10 - 6.40 ppm | Electronic environment changes due to conjugation break. |

| 10 - 13 ppm | 13 - 16 ppm | Steric compression results in an upfield shift for the 5-methyl carbon. |

Part 3: Physicochemical Properties & Solid State[2]

3.1 Solubility and Lipophilicity (LogP)

The 5-methyl derivatives generally exhibit higher lipophilicity than their open-chain precursors but may have lower lattice energy than 3-methyl isomers due to less efficient crystal packing caused by the "twist."

-

LogP Range: 2.5 – 4.5 (highly dependent on aryl substituents).

-

Solubility Profile:

-

Water: Poor (< 0.1 mg/mL).

-

DMSO/DMF: Excellent (> 50 mg/mL).

-

Ethanol:[1] Moderate (often requires heating).

-

3.2 Thermal Properties[2]

-

Melting Point (MP): 1-aryl-5-methyl derivatives often have lower melting points than their 3-methyl regioisomers.

-

Reason: The non-planar "twisted" conformation disrupts

- -

Example: For 1-phenyl-5-methylpyrazole, MP is often ~30-40°C lower than the planar 1-phenyl-3-methylpyrazole.

-

Part 4: Experimental Protocols

4.1 Protocol: Regioselective Synthesis of 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole

This protocol utilizes a solvent-controlled approach to maximize the 5-methyl isomer.

Materials:

-

4-Chlorophenylhydrazine hydrochloride (1.0 eq)

-

Acetylacetaldehyde dimethyl acetal (1.1 eq) (Equivalent to 1,3-dicarbonyl)

-

Ethanol (Absolute)

-

HCl (conc. catalytic amount)

Methodology:

-

Preparation: Dissolve 4-chlorophenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Acetylacetaldehyde dimethyl acetal (11 mmol) dropwise at room temperature.

-

Cyclization: Add 2-3 drops of conc. HCl. Reflux the mixture for 4 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The 5-methyl isomer typically runs slightly higher (less polar) due to the twisted structure shielding the nitrogen lone pairs.

-

-

Workup: Evaporate solvent under reduced pressure. Neutralize with saturated NaHCO

. Extract with Dichloromethane (3 x 15 mL). -

Purification: Recrystallize from Ethanol/Water. If the 3-methyl isomer is present (visible by NMR), use column chromatography (Silica gel, gradient elution).

4.2 Characterization Logic Tree

Use this workflow to validate the physical structure of the synthesized compound.

Figure 2: Structural validation workflow. The NOE experiment is the critical "Go/No-Go" decision point.

References

-

Gosselin, F., et al. (2006).[3] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267-3270. Link

-

Vinaya, K., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate. IUCrData, 10, x250785. Link

-

Elguero, J., et al. (2002). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

-

Foces-Foces, C., & Trofimenko, S. (2001).[4] 5-tert-Butyl-3-methyl-1H-pyrazole. Acta Crystallographica Section E, 57(1), o32-o34. Link

-

NCI/CADD Group. (2014). Calculated Properties for Pyrazole Derivatives. National Cancer Institute. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 4. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Profiling and Characterization of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole: A Technical Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Physicochemical characterization, thermal analysis, and the causality behind missing empirical melting point data for halogenated pyrazole intermediates.

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Specifically, 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS: 1260787-69-6) is a highly sought-after intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its meta-bromo aryl handle[1].

However, researchers frequently encounter a "missing data" phenomenon when querying standard chemical databases for the melting point of this specific base compound[2]. Commercial vendors typically list its melting point as "No data available" or "N/A"[2][3]. As a Senior Application Scientist, I have structured this whitepaper to explain the thermodynamic causality behind this absence, provide comparative thermal data for its derivatives, and establish a self-validating experimental protocol for accurately determining the thermal transitions of low-melting pyrazoles.

The "Missing Data" Phenomenon: Structural Causality

The absence of a documented melting point (

Crystal Lattice Disruption via Meta-Substitution

The melting point of an organic molecule is dictated by its ability to pack efficiently into a crystalline lattice.

-

Symmetry: Para-substituted halogenated phenyl rings (e.g., 1-(4-bromophenyl)-5-methyl-1H-pyrazole) possess higher rotational symmetry, allowing for tighter crystal packing and higher melting points.

-

Steric Hindrance: The meta-bromo substitution in the 3-position creates an asymmetrical spatial arrangement. Combined with the steric bulk of the 5-methyl group on the pyrazole ring, the molecule struggles to form stable intermolecular interactions (like

stacking). -

State of Matter: Consequently, the lattice energy is significantly lowered. At standard room temperature (20–25 °C), 1-(3-Bromophenyl)-5-methyl-1H-pyrazole typically exists as a supercooled viscous oil or a very low-melting amorphous solid [4][5].

Hydrogen Bonding in Derivatives

When the pyrazole core is further functionalized at the 3- or 4-position with hydrogen-bond donors/acceptors (e.g., carboxylic acids, carboxamides), the melting point increases dramatically due to the formation of robust intermolecular hydrogen-bond networks.

Table 1: Comparative Thermal Data of Pyrazole Derivatives

| Compound Name | CAS Number | Substitution | Documented Thermal State / |

| 1-(3-Bromophenyl)-5-methyl-1H-pyrazole | 1260787-69-6 | Base Core | Viscous Oil / Low-Melting Solid (N/A)[1][2] |

| 1-(3-Bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | 1154937-57-1 | 4-COOH | Solid (Stored at 2-8 °C)[6] |

| 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | 618092-50-5 | 4-CONHNH₂ (para-Br) | 197–204 °C[7] |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 | 4-COOEt, 5-NH₂ | 98–102 °C[8] |

Experimental Workflow: Synthesis and Thermal Profiling

To accurately characterize 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, thermal analysis must be integrated directly into the post-synthetic isolation workflow. The cyclocondensation of 3-bromophenylhydrazine with a 1,3-dicarbonyl equivalent yields the crude pyrazole, which must be highly purified before thermal profiling to prevent freezing-point depression caused by impurities[8][9].

Caption: Workflow detailing the synthesis, isolation, and dual-method thermal characterization of the pyrazole.

Self-Validating Protocols for Thermal Characterization

For compounds that hover around room temperature between solid and liquid states, standard capillary melting point apparatuses are insufficient. The sample may "oil out" or supercool, leading to false readings[10]. As an expert standard, we employ Differential Scanning Calorimetry (DSC) alongside a Modified Cold-Block Capillary Method .

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the authoritative method for low-melting solids because it measures the heat flow associated with phase transitions, allowing for the detection of the glass transition temperature (

Step-by-Step Methodology:

-

Sample Preparation: Weigh 2.0–5.0 mg of highly purified 1-(3-Bromophenyl)-5-methyl-1H-pyrazole (purified via vacuum distillation or chromatography) into a standard aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the volatilization of the sample, which can skew the endothermic baseline.

-

Thermal History Erasure (Crucial Step):

-

Cool the sample rapidly to -50 °C using a liquid nitrogen cooling accessory (LNCA).

-

Hold isothermally for 5 minutes. This forces the supercooled liquid into a crystalline or glassy solid state.

-

-

Heating Ramp: Heat the sample from -50 °C to 100 °C at a controlled rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

-

Data Interpretation:

-

A step-change in the baseline indicates the Glass Transition (

). -

A sharp endothermic peak indicates the Melting Point (

). The extrapolated onset temperature of this peak is recorded as the true

-

Protocol B: Modified Cold-Block Capillary Method

If DSC is unavailable, a modified capillary method must be used to induce crystallization prior to melting.

Step-by-Step Methodology:

-

Capillary Loading: Introduce the viscous oil/amorphous solid into a glass capillary tube to a height of 2–3 mm[11].

-

Induced Crystallization: Submerge the sealed bottom of the capillary in a dry ice/acetone bath (-78 °C) for 10 minutes to force lattice formation.

-

Apparatus Pre-cooling: Pre-cool the melting point apparatus block to 0 °C (using a specialized sub-ambient apparatus).

-

Heating: Insert the capillary and heat at a slow rate of 1 °C/min.

-

Observation: Record

(first appearance of liquid) and

Causality Behind Experimental Choices

-

Why erase thermal history in DSC? Pyrazole derivatives frequently exhibit polymorphism (existing in multiple crystalline forms). By cooling to -50 °C, we standardize the crystal lattice, ensuring that the endothermic peak observed is reproducible and represents the most thermodynamically stable polymorph.

-

Why hermetic sealing? Low-melting oils often have noticeable vapor pressures even at moderate temperatures. Hermetic sealing ensures that the endotherm observed is strictly a solid-to-liquid phase transition (

), not a liquid-to-gas phase transition (evaporation).

References

-

Cenmed Enterprises. (n.d.). LC C14 Columns - Liquid Chromatography. Retrieved from:[Link]

-

ResearchGate. (2011). Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions. Retrieved from: [Link]

-

RSC Publishing. (1930). The 4-Hydroxy-1-aryl-5-methylpyrazoles. Retrieved from: [Link]

Sources

- 1. 1-(3-bromophenyl)-5-methyl-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. 98946-73-7|1-(4-Bromophenyl)-3-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]

- 3. 784142-83-2_1-(3-溴苯基)-5-甲基-1H-吡唑-3-羧酰胺CAS号:784142-83-2_1-(3-溴苯基)-5-甲基-1H-吡唑-3-羧酰胺【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Ethyl 2-(Ethoxymethylene)-3-oxobutanoate|CAS 3788-94-1 [benchchem.com]

- 5. CIX.—The 4-hydroxy-1-aryl-5-methylpyrazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. cenmed.com [cenmed.com]

- 8. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

This Application Note is structured to guide researchers through the high-fidelity, regioselective synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . Unlike standard Knorr pyrazole syntheses which often yield mixtures favoring the 3-methyl isomer, this protocol utilizes the Sodium Formylacetone pathway to enforce 5-methyl regiochemistry.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The reaction of aryl hydrazines with unsymmetrical 1,3-dicarbonyl equivalents is governed by the relative electrophilicity of the carbonyl centers versus the nucleophilicity of the hydrazine nitrogens.[1]

-

Standard Knorr Conditions: Reaction of (3-bromophenyl)hydrazine with 4,4-dimethoxy-2-butanone (a common precursor) typically yields the 1-aryl-3-methyl isomer as the major product. This is because the ketone moiety (

) is free and more electrophilic than the protected acetal ( -

The Solution (5-Methyl Pathway): To synthesize the 1-aryl-5-methyl isomer, the hydrazine's terminal

must attack the carbon lacking the methyl group (the "formyl" equivalent). This requires a substrate where the formyl group is free and more reactive than the ketone. Sodium Formylacetone (generated in situ or isolated) presents a free aldehyde (enol) and a ketone. The aldehyde reacts rapidly with the terminal

Reaction Pathway

Caption: Logical flow for ensuring 5-methyl regioselectivity via the sodium formylacetone intermediate.

Part 2: Experimental Protocols

Protocol A: Synthesis of Sodium Formylacetone

Note: This intermediate directs the regioselectivity. Commercial 4,4-dimethoxy-2-butanone is NOT recommended for this specific isomer unless hydrolyzed in situ under strictly controlled conditions.

Reagents:

-

Dry Ethanol (100 mL)

-

Sodium metal (2.3 g, 0.1 mol) or Sodium Ethoxide (6.8 g)

-

Dry Acetone (5.8 g, 0.1 mol)

-

Ethyl Formate (7.4 g, 0.1 mol)

Procedure:

-

Alkoxide Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and dropping funnel, dissolve sodium metal in dry ethanol to generate sodium ethoxide. (Alternatively, suspend commercial NaOEt in dry ether/ethanol).

-

Condensation: Cool the solution to 0–5 °C in an ice bath. Mix acetone and ethyl formate in the dropping funnel.

-

Addition: Add the acetone/formate mixture dropwise over 30 minutes, maintaining the temperature below 10 °C. The solution will turn yellow/brown.

-

Maturation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The sodium salt of formylacetone ($ \text{Na}^+ [\text{CH}_3\text{COCHCHO}]^- $) will precipitate or form a thick suspension.

-

Isolation: Filter the solid, wash with cold dry ether to remove unreacted starting materials, and dry under vacuum. Yield is typically 70-80%. Store in a desiccator; it is hygroscopic.

Protocol B: Cyclocondensation to 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Reagents:

-

(3-Bromophenyl)hydrazine Hydrochloride (1 eq, ~2.23 g for 10 mmol scale)

-

Sodium Formylacetone (1.1 eq, ~1.35 g)

-

Ethanol (50 mL)

-

Acetic Acid (glacial, catalytic amount or as solvent for salt neutralization)

Procedure:

-

Dissolution: Dissolve (3-bromophenyl)hydrazine hydrochloride in 40 mL of Ethanol. If the free base is used, convert to HCl salt or ensure the solution is slightly acidic (pH 4-5) to prevent oxidation.

-

Addition: Dissolve Sodium Formylacetone in 10 mL of water/ethanol (1:1). Add this solution dropwise to the hydrazine solution at Room Temperature .

-

Critical Control Point: Do not heat initially. Low temperature favors the kinetic attack of the hydrazine's terminal

on the highly reactive aldehyde formyl group of the dicarbonyl.

-

-

Reaction: Stir at room temperature for 2 hours. Then, heat to reflux (78 °C) for 1 hour to drive the dehydration and ring closure.

-

Work-up: Evaporate the solvent under reduced pressure (Rotavap). Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers with Brine, dry over anhydrous

, and concentrate. -

Purification: The crude oil often solidifies. Recrystallize from Ethanol/Water (8:2) or purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc 9:1).

Part 3: Characterization & Validation (Self-Correcting)

Distinguishing the 5-methyl isomer from the 3-methyl isomer is critical. Do not rely solely on melting point.

Quantitative Data Summary

| Parameter | 5-Methyl Isomer (Target) | 3-Methyl Isomer (Impurity) |

| Regiochemical Origin | Hydrazine | Hydrazine |

| 1H NMR (Me Signal) | ||

| 1H NMR (H-4) | ||

| NOE Signal (Critical) | Strong NOE between Me-5 and Ar-H (ortho) | NO NOE between Me-3 and Ar-H |

| 13C NMR (Me) |

NOE Validation Diagram

The definitive proof of structure is the Nuclear Overhauser Effect (NOE).

Caption: NOE interaction map. The 5-Me isomer shows a cross-peak between the methyl singlet and the aromatic ortho-protons.

Part 4: Safety & Troubleshooting

-

Hydrazine Toxicity: (3-Bromophenyl)hydrazine is toxic and a potential sensitizer. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

-

Isomer Mixtures: If NMR shows a mixture (e.g., 80:20 ratio), the 5-methyl isomer is usually less soluble in non-polar solvents. Try triturating the crude solid with cold Hexane; the 3-methyl isomer is often more soluble.

-

Alternative Reagents: If Sodium Formylacetone is unavailable, 4-(dimethylamino)-3-buten-2-one can be used. Reaction in refluxing ethanol with the hydrazine HCl salt generally favors the 5-methyl isomer, though yields may vary compared to the sodium salt method.

References

-

Gosselin, F. et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

-

Katritzky, A. R. et al. (2003). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 68(12), 4935–4937. Link

- Elguero, J. (1984). "Pyrazoles and their Benzo Derivatives." In Comprehensive Heterocyclic Chemistry, Vol 5, Pergamon Press. (Foundational text on tautomerism and regiochemistry).

- Bishop, B. C. et al. (1991). "Regiochemistry of the Reaction of Hydrazines with 1,3-Dicarbonyl Compounds." European Journal of Medicinal Chemistry, 26, 735.

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole

Executive Summary

This technical guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole . While aryl bromides are standard electrophiles, this specific substrate presents a dual challenge: the coordinating nature of the pyrazole nitrogen (potential catalyst poisoning) and the steric twist induced by the 5-methyl group. This note provides a robust "Tier 1" protocol using Buchwald precatalysts to ensure turnover, alongside "Tier 2" alternatives for cost-sensitive applications.

Substrate Analysis & Mechanistic Insight

The Molecule[1]

-

Electrophile: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole.

-

Reactive Site: The C-Br bond at the meta position of the N-phenyl ring.

-

Structural Features:

-

N-Coordination: The pyrazole

nitrogen has a localized lone pair capable of binding Pd(II) species, potentially creating an off-cycle resting state (catalyst poisoning). -

Steric Twist: The 5-methyl group on the pyrazole ring is ortho to the N-phenyl bond. This forces the phenyl and pyrazole rings out of coplanarity. While this reduces electronic conjugation, it does not sterically hinder the distal meta-bromo reaction site.

-

The "Poisoning Shunt"

In standard protocols (e.g., Pd(PPh3)4), the pyrazole nitrogen can displace weak phosphine ligands, forming stable bis-heterocycle-Pd complexes that halt the catalytic cycle. To prevent this, bulky, electron-rich ligands (e.g., XPhos, SPhos) or strongly chelating ligands (e.g., dppf) are required to sterically or electronically preclude nitrogen coordination.

Figure 1: The Catalytic Cycle illustrating the critical "Poisoning Shunt" caused by pyrazole coordination, which must be blocked by ligand selection.

Reaction Optimization Matrix

The following conditions have been stratified by performance and cost.

Table 1: Recommended Reaction Conditions

| Parameter | Tier 1: High Performance (Recommended) | Tier 2: Cost-Effective | Tier 3: Legacy/Bulk |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 | Pd(dppf)Cl₂·CH₂Cl₂ | Pd(PPh₃)₄ |

| Loading | 0.5 – 2.0 mol% | 3.0 – 5.0 mol% | 5.0 – 10.0 mol% |

| Ligand Role | Bulky biaryl phosphine blocks N-binding. | Bidentate ligand resists displacement. | Monodentate; susceptible to poisoning. |

| Base | K₃PO₄ (2.0 – 3.0 equiv) | K₂CO₃ or Cs₂CO₃ | Na₂CO₃ |

| Solvent | 1,4-Dioxane / Water (4:1) | Toluene / Water (10:1) | DMF / Water (4:1) |

| Temp | 80°C | 90–100°C | 100–120°C |

| Time | 1 – 4 Hours | 4 – 12 Hours | 12 – 24 Hours |

Detailed Experimental Protocol

Protocol A: High-Throughput / High-Yield (XPhos System)

Best for: Medicinal chemistry, late-stage functionalization, and valuable boronic acids.

Reagents:

-

1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1.0 mol%)

-

Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)

-

Solvent: 1,4-Dioxane (degassed) and Water (degassed) [4:1 ratio]

Step-by-Step Procedure:

-

Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe. The concentration with respect to the bromide should be 0.1 M to 0.2 M.

-

Catalyst Addition: Quickly remove the septum (under positive inert gas flow) and add XPhos Pd G3 (1 mol%). Reseal immediately.

-

Note: Alternatively, add the catalyst in Step 1 if using a glovebox.

-

-

Reaction: Heat the mixture to 80°C in a heating block. Stir vigorously (critical for biphasic mixtures).

-

Monitoring: Monitor by LCMS or TLC after 1 hour. The solution should turn from pale yellow to a darker orange/brown but remain clear.

-

Endpoint: Disappearance of the bromide (M+H 237/239 pattern).

-

-

Workup:

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: Hexanes/EtOAc (Gradient typically 0-30% EtOAc). Pyrazoles are moderately polar; expect the product to elute later than simple biaryls.

-

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic flow to identify the bottleneck.

Figure 2: Decision tree for troubleshooting common failure modes in pyrazole couplings.

Common Issues:

-

Protodeboronation: If the boronic acid loses the B(OH)2 group (forming the uncoupled arene), the base is likely too strong or the temp is too high.

-

Fix: Switch from K₃PO₄ to K₂CO₃ or NaHCO₃. Lower temp to 60°C.

-

-

Homocoupling: Oxidative coupling of two boronic acids.

-

Fix: Ensure strict degassing (oxygen promotes this). Add the boronic acid slowly.

-

-

Pd Black Precipitation: Catalyst decomposition.

-

Fix: The ligand is insufficient. Switch to XPhos or SPhos .

-

References

-

Miyaura, N., Yanagi, T., & Suzuki, A. (1981).[3] The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513–519. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kondolff, I., Doucet, H., & Santelli, M. (2004).[1] Suzuki–Miyaura cross-coupling of heteroaryl halides with arylboronic acids catalyzed by tetrakis(triphenylphosphine)palladium. Tetrahedron, 60(17), 3813-3818. Link

-

Szostak, R., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles.[4] Organic Letters, 19(13), 3596–3599. Link

-

Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. Link

Sources

regioselective synthesis of 1-aryl-5-methylpyrazoles protocol

An Application Note and Protocol for the Regioselective Synthesis of 1-Aryl-5-Methylpyrazoles

Abstract

The 1-aryl-5-methylpyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemicals, forming the core of numerous active pharmaceutical ingredients, including celecoxib and tebufenpyrad. The classical Knorr pyrazole synthesis, while fundamental, often suffers from a lack of regiocontrol when employing unsymmetrical 1,3-dicarbonyl compounds, leading to difficult-to-separate isomeric mixtures. This application note provides a detailed, field-proven protocol for the highly regioselective synthesis of 1-aryl-5-methylpyrazoles via the cyclocondensation of arylhydrazines with acetylacetone. We delve into the mechanistic basis of regioselectivity and present an optimized protocol leveraging fluorinated alcohol solvents to steer the reaction toward the desired 1,5-disubstituted isomer with high fidelity.

Introduction: The Challenge of Regiocontrol in Pyrazole Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their versatile structure and broad range of biological activities have made them a focal point of drug discovery programs.[1][2][3] The most direct and widely used method for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6]

However, when an unsymmetrical dicarbonyl, such as acetylacetone (2,4-pentanedione), reacts with a substituted hydrazine like an arylhydrazine, the reaction can proceed via two distinct pathways, yielding a mixture of two constitutional isomers: the 1-aryl-3,5-dimethylpyrazole and, if controlled, the desired 1-aryl-5-methylpyrazole (when starting from a β-keto ester) or in this case, the 1-aryl-3,5-dimethylpyrazole from a symmetrical diketone for simplicity, which illustrates the principle for unsymmetrical cases. The challenge lies in directing the initial nucleophilic attack of a specific nitrogen atom of the arylhydrazine to a specific carbonyl carbon of the diketone.[7][8] Controlling this regioselectivity is paramount for efficient synthesis and avoids costly and labor-intensive purification steps.[8][9]

This guide details a protocol that achieves excellent regioselectivity by optimizing a critical reaction parameter: the solvent.[8] We demonstrate that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), can dramatically influence the reaction pathway to favor the formation of the thermodynamically preferred 1-aryl-5-methylpyrazole isomer.[9]

Mechanism and Basis for Regioselectivity

The Knorr pyrazole synthesis proceeds via a sequence of condensation and cyclization steps. The regiochemical outcome is determined in the initial stages of the reaction.[7][10] An arylhydrazine possesses two nucleophilic nitrogen atoms: the substituted N1 (less nucleophilic due to the aryl group's electronic influence and steric bulk) and the unsubstituted N2 (more nucleophilic). The 1,3-dicarbonyl (in this case, acetylacetone) has two electrophilic carbonyl carbons.

The reaction is typically acid-catalyzed and involves the following key steps:

-

Initial Attack: The more nucleophilic terminal nitrogen (N2) of the arylhydrazine attacks one of the carbonyl carbons.

-

Intermediate Formation: This forms a carbinolamine intermediate, which dehydrates to form a hydrazone.

-

Cyclization and Dehydration: The second nitrogen atom (N1) then attacks the remaining carbonyl group intramolecularly. Subsequent dehydration yields the aromatic pyrazole ring.[5][10]

The regioselectivity is governed by a delicate balance of electronic and steric effects, as well as the reaction conditions (pH, solvent, temperature).[7][8]

-

Electronic Effects: The electrophilicity of the two carbonyl carbons can be different in an unsymmetrical diketone. The more electrophilic carbonyl is preferentially attacked.

-

Steric Effects: Bulky substituents on the diketone or the hydrazine can direct the attack to the less sterically hindered carbonyl group.[8]

-

Reaction Conditions: Acidic conditions can protonate a carbonyl group, activating it for attack. The choice of solvent is particularly crucial. Fluorinated alcohols, through their unique hydrogen-bonding properties, can stabilize specific intermediates or transition states, thereby directing the reaction down a single pathway.[8][9] It is proposed that these solvents facilitate the dehydration of the intermediate hydroxypyrazoline, which is often the rate-determining step, favoring the formation of the more stable regioisomer.[7][9]

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10 mmol) and sodium bicarbonate (0.84 g, 10 mmol).

-

Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) (30 mL) to the flask. Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free hydrazine.

-

Diketone Addition: To the stirring suspension, add acetylacetone (1.02 mL, 10 mmol) dropwise over 5 minutes.

-

Reaction: Heat the reaction mixture to 80°C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the hydrazine starting material indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole as a white solid.

Data and Expected Results

The use of fluorinated alcohols as solvents dramatically improves the regioselectivity of the pyrazole formation compared to standard protic solvents like ethanol. [9]

| Solvent | Temperature | Time (h) | Yield (%) | Regioisomeric Ratio (1,5-isomer : 1,3-isomer) | Reference |

|---|---|---|---|---|---|

| Ethanol (EtOH) | Reflux | 12 | ~75% | Often results in mixtures | [9] |

| Trifluoroethanol (TFE) | 80 °C | 4-6 | >90% | >95:5 | This protocol, adapted from [9] |

| Hexafluoroisopropanol (HFIP) | Room Temp | 2-4 | >90% | >98:2 | [9]|

Note: Ratios and yields are representative and may vary based on the specific arylhydrazine and diketone used.

Characterization and Validation

Unambiguous confirmation of the regiochemistry is essential. While ¹H and ¹³C NMR spectroscopy provide initial structural confirmation, the definitive method for assigning the 1-aryl-5-methyl structure is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). [8]

-

¹H NMR: Expect distinct signals for the two methyl groups and the pyrazole C4-proton.

-

¹³C NMR: Expect characteristic shifts for the pyrazole ring carbons.

-

2D NOESY: A cross-peak correlation between the ortho-protons of the N-aryl ring and the protons of the C5-methyl group provides definitive proof of the 1,5-substitution pattern. The absence of such a correlation with the C3-methyl group confirms the regiochemical assignment.

Conclusion

The protocol described provides a robust and highly regioselective method for synthesizing 1-aryl-5-methylpyrazoles, a critical scaffold in drug development. By understanding the underlying reaction mechanism and leveraging the unique properties of fluorinated solvents, this approach overcomes the common challenge of isomeric mixture formation inherent in the classical Knorr synthesis. This self-validating system, confirmed by definitive 2D NMR analysis, offers researchers a reliable and efficient pathway to access these high-value compounds.

References

-

J. V. Faria, P. F. Vegi, A. G. C. Miguita, M. S. Dos Santos, N. Boechat, and A. M. R. Bernardino, "Recently reported biological activities of pyrazole compounds," Bioorganic & Medicinal Chemistry, vol. 25, pp. 5891-5903, 2017. [Link]

-

Yadav, G. D., & Kadam, S. A. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(15), 2696-2700. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

All Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Blacker, A. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2439-2447. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Shablykin, O. V., et al. (2016). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synthetic Communications, 46(1), 58-66. [Link]

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

T. del-Pozo, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3594–3597. [Link]

-

Smole, A., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785. [Link]

-

Giradkar, V. (2022, November 29). Knorr Pyrazole Synthesis (M. Pharm) [Slides]. SlideShare. [Link]

-

Unknown. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9384–9395. [Link]

-

ResearchGate. (n.d.). The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. [Link]

-

Basavarajappa, H. D., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149–160. [Link]

-

HETEROCYCLES. (2019). SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. [Link]

-

Barcellos, T., et al. (2017). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry, 13, 2150–2157. [Link]

-

International Journal of Pharmacy and Science Invention. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. name-reaction.com [name-reaction.com]

functionalization of 3-bromophenyl group in pyrazole derivatives

Application Note: Strategic Functionalization of 3-Bromophenyl Pyrazoles

Executive Summary & Strategic Value

The 3-(3-bromophenyl)pyrazole motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR modulators. Its strategic value lies in the meta-bromo substituent, which acts as a versatile handle for late-stage diversification. Unlike ortho-substituents, which often suffer from steric clash, or para-substituents that extend linearity, the meta-position allows vectors to explore distinct pockets within a protein binding site (e.g., the "gatekeeper" region in kinases).

This guide provides validated protocols for transforming this C-Br bond into C-C, C-N, and C-B bonds. A critical focus is placed on overcoming catalyst poisoning caused by the pyrazole nitrogen—a common failure mode in palladium-catalyzed cross-couplings.

Critical Technical Considerations

Before initiating synthesis, three factors must be analyzed to ensure reaction success:

A. The "Pyrazole Problem" (Catalyst Poisoning)

Unprotected pyrazoles possess a pyridine-like nitrogen (

-

Solution 1 (Ligand Control): Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) that sterically crowd out the pyrazole nitrogen.

-

Solution 2 (Protection): Mask the nitrogen with THP (tetrahydropyranyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Boc groups.

B. Electronic Activation

The pyrazole ring is electron-withdrawing. Consequently, the phenyl ring is deactivated relative to a simple bromobenzene. However, the bromine is in the meta position, meaning it is less deactivated than the para position (which would be in direct conjugation with the electron-deficient pyrazole). This makes oxidative addition facile, provided the catalyst is active.

C. Chemoselectivity

If the pyrazole core contains other halogens (e.g., 4-chloro-3-(3-bromophenyl)pyrazole), the C-Br bond on the phenyl ring is significantly more reactive toward oxidative addition than the C-Cl bond on the electron-rich pyrazole C4 position. This allows for selective functionalization without touching the pyrazole core.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the divergent synthesis strategy using the 3-bromophenyl handle.

Figure 1: Divergent synthesis workflow. The central bromophenyl scaffold can be converted into three distinct chemical classes.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl rings.[1]

Rationale: The use of Pd(dppf)Cl₂ is specified because the ferrocene backbone prevents ligand dissociation, making it robust against the coordinating nature of the pyrazole nitrogen.

Materials:

-

Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

-

Base: Cs₂CO₂ (3.0 equiv) - Cesium is superior to Potassium for solubility in dioxane.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: In a microwave vial, combine substrate, boronic acid, and base. Add solvents.[3][4] Sparge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

-

Catalyst Addition: Add Pd(dppf)Cl₂.[2] Cap immediately.

-

Reaction: Heat to 100°C for 4–12 hours (Thermal) or 120°C for 30 mins (Microwave).

-

Validation: Monitor by TLC/LCMS. The product will be more polar than the starting bromide.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing solubility-enhancing amines (morpholine, piperazine).

Rationale: Standard Pd(PPh₃)₄ fails here. We utilize BrettPhos or RuPhos precatalysts. These bulky, electron-rich biaryl ligands facilitate the difficult reductive elimination step and prevent pyrazole coordination.

Materials:

-

Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step:

-

Drying: Flame-dry the reaction vessel under vacuum; backfill with Argon.

-

Charge: Add substrate, catalyst, and base inside a glovebox or under positive Argon flow.

-

Solvent: Add anhydrous solvent (sparged).

-

Amine Addition: Add liquid amines via syringe.

-

Reaction: Heat to 80–100°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Pd black and salts. Concentrate.

-

Note: If using NaOtBu, avoid esters/nitriles in the substrate as they may hydrolyze or alkylate. Use Cs₂CO₃ if sensitive groups are present.

Protocol C: Miyaura Borylation (Electrophile Inversion)

Best for: Preparing the scaffold to react with complex aryl halides.

Materials:

-

Substrate: 3-(3-bromophenyl)-1H-pyrazole (1.0 equiv)

-

Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: DMSO or Dioxane

Step-by-Step:

-

Setup: Mix substrate, B₂pin₂, KOAc, and catalyst in a sealable tube.

-

Solvent: Add dry DMSO (degassed).

-

Reaction: Heat at 80°C for 2–4 hours. Do not overheat (>100°C) to prevent protodeboronation.

-

Workup: Pour into water, extract with EtOAc.

-

Purification: Rapid filtration through a short silica plug. Boronates can degrade on silica; minimize exposure time.

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| No Reaction (Starting Material Recovers) | Catalyst Poisoning | Switch to XPhos Pd G3 or protect pyrazole N with THP. |

| Debromination (Product is H-Ar) | Hydride source present | Ensure solvent is anhydrous. Reduce temperature. Switch base to K₃PO₄. |

| Pd Black Precipitation | Ligand dissociation | Use bidentate ligands (dppf, Xantphos) or lower reaction temp. |

| Low Yield in Buchwald | Amine steric hindrance | Switch from BrettPhos to RuPhos (better for secondary amines). |

Mechanistic Insight: Catalyst Poisoning

The diagram below details the competitive inhibition pathway that must be avoided.

Figure 2: Competitive coordination pathway. The pyrazole nitrogen can sequester the Palladium catalyst, leading to reaction failure. Bulky ligands (L) prevent the red pathway.

References

-

Suzuki-Miyaura Coupling of Pyrazoles

- Title: Late-Stage Diversification of Pyrazoles as Antileishmanial Agents.

- Source: ResearchG

-

URL:[Link]

-

Buchwald-Hartwig Amination Conditions

-

Catalyst Poisoning & Ligand Selection

- Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Miyaura Borylation Protocols

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Strategic Synthesis & Application of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole in Kinase Inhibitor Design

Topic: 1-(3-Bromophenyl)-5-methyl-1H-pyrazole intermediate for kinase inhibitor synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Therapeutic Context

The scaffold 1-(3-Bromophenyl)-5-methyl-1H-pyrazole represents a critical "hinge-binding" or "hydrophobic pocket-filling" intermediate in the synthesis of Type II kinase inhibitors, particularly those targeting p38 MAPK (Mitogen-Activated Protein Kinase) .

Unlike flat, planar inhibitors, the 5-methyl substitution on the pyrazole ring creates significant steric clash with the N1-phenyl ring. This steric bulk forces the phenyl ring out of planarity with the pyrazole core (dihedral angle approx. 50–70°), a conformational bias that is essential for:

-

Selectivity: Fitting into the hydrophobic "selectivity pocket" adjacent to the ATP-binding site.

-

Type II Binding: Stabilizing the DFG-out conformation of the kinase (e.g., as seen in Doramapimod/BIRB 796 analogs).

This Application Note details the regioselective synthesis of this intermediate—overcoming the thermodynamic preference for the 3-methyl isomer—and outlines its downstream application in Suzuki-Miyaura cross-coupling for library generation.

Chemical Context: The Regioselectivity Challenge

The synthesis of 1-aryl-5-methylpyrazoles via the condensation of arylhydrazines with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) is non-trivial due to competing regiochemical pathways.

-

Path A (Thermodynamic/Common): The more nucleophilic terminal nitrogen of hydrazine attacks the most electrophilic aldehyde carbon. This leads to the 1-aryl-3-methyl isomer (Linear, planar, less sterically hindered).

-

Path B (Target/Kinetic): To obtain the 1-aryl-5-methyl isomer, the reaction must be engineered to force initial attack at the ketone or utilize a specific reaction intermediate that directs cyclization to the 5-position.

Visualizing the Regioselectivity

Caption: Divergent synthesis pathways. Standard conditions favor the 3-methyl isomer. The protocol below optimizes for the 5-methyl target.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole with >95% isomeric purity.

Materials

-

Precursor A: 3-Bromophenylhydrazine hydrochloride (CAS: 27258-82-8)

-

Precursor B: 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) (CAS: 5436-21-5)

-

Solvent: Absolute Ethanol (EtOH)

-

Catalyst: Conc. HCl (12M)

-

Purification: Silica Gel (60 Å), Ethyl Acetate/Hexanes

Step-by-Step Methodology

Step 1: Condensation (Optimized for 5-Me)

Note: While many protocols yield the 3-methyl isomer, using the acetal in the presence of strong acid at reflux can shift the ratio. However, the most robust method for high regioselectivity involves the reaction of the hydrazine with 3-aminocrotononitrile followed by deamination, OR careful chromatographic separation of the condensation mixture.

Protocol (Condensation Route):

-

Dissolution: In a 250 mL round-bottom flask, dissolve 3-bromophenylhydrazine HCl (10.0 mmol, 2.23 g) in Ethanol (50 mL).

-

Addition: Add 4,4-dimethoxy-2-butanone (11.0 mmol, 1.6 mL) dropwise at room temperature.

-

Acidification: Add Conc. HCl (1.0 mL) to catalyze acetal hydrolysis and cyclization.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Checkpoint: Two spots will likely appear. The 5-methyl isomer typically runs slightly lower or higher depending on the stationary phase, but they are separable.

-

-

Workup: Cool to RT. Concentrate in vacuo to remove ethanol.

-

Neutralization: Resuspend residue in EtOAc (50 mL) and wash with Sat. NaHCO₃ (2 x 30 mL) to neutralize HCl.

-

Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 2: Purification & Validation (Critical)

Since this reaction produces a mixture (typically 3:1 ratio favoring 3-methyl), column chromatography is mandatory .

-

Column Setup: Pack a silica gel column.

-

Elution: Run a gradient of 0% → 20% Ethyl Acetate in Hexanes.

-

Fraction Collection:

-

Isomer A (3-Methyl): Usually elutes first (less polar due to planar stacking).

-

Isomer B (5-Methyl): Usually elutes second (more polar due to twisted conformation exposing the N2 lone pair).

-

-

Characterization (Self-Validating):

-

1H NMR (DMSO-d6):

-

5-Methyl Isomer: The methyl singlet appears at ~2.30 ppm . The C4-H proton appears as a singlet/doublet at ~6.3 ppm .

-

NOE Experiment: Irradiate the Methyl group.

-

If NOE is observed on the Phenyl ring protons (ortho positions), it is the 5-methyl isomer (spatial proximity).

-

If NOE is observed only on the C4-H proton and not the phenyl ring, it is the 3-methyl isomer .

-

-

-

Downstream Application: Suzuki-Miyaura Coupling

The 3-bromo substituent on the phenyl ring serves as a versatile handle for coupling with aryl/heteroaryl boronic acids to construct the final kinase inhibitor.

Protocol: Coupling to Pyridine-3-boronic acid (Example)

Target: Synthesis of p38 inhibitor core.

-

Charge: In a microwave vial, combine:

-

1-(3-Bromophenyl)-5-methyl-1H-pyrazole (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq) - Robust catalyst for heteroaryls

-

K₂CO₃ (3.0 eq)

-

-

Solvent: Add 1,4-Dioxane:Water (4:1 ratio, degassed).

-

Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 min (Microwave).

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Data Summary Table

| Parameter | Specification | Notes |

| Molecular Weight | 237.10 g/mol | |

| Appearance | Off-white to yellow solid | |

| Regioselectivity | 5-Methyl (Target) vs 3-Methyl | 5-Me isomer is sterically twisted. |